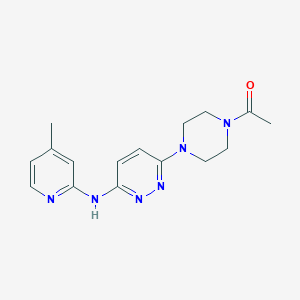

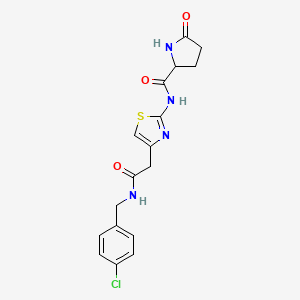

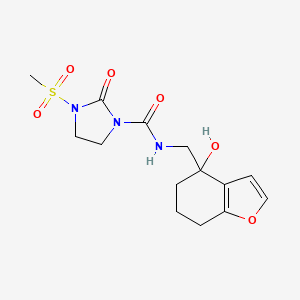

1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea and the crystal and molecular structures of the 2-aminothiazoles derived from 1 and the respective α-bromoketone via the Hantzsch reaction are described .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized. For instance, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea and the crystal and molecular structures of two 2-aminothiazoles, derived from 1-(4-methylpyridin-2-yl)thiourea and α-bromoketones via Hantzsch reaction, are reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. Chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base by the conventional method .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Antiviral Activity : The compound and its derivatives have been explored for their antiviral properties. For instance, derivatives like 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone have been synthesized and tested for cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, demonstrating potential in the development of new antiviral agents (Attaby et al., 2006).

Herbicide Action : Research has also delved into the modes of action of pyridazinone herbicides, revealing how they inhibit the Hill reaction and photosynthesis in plants, thus highlighting the compound's utility in agricultural applications (Hilton et al., 1969).

Anticancer Activity : Piperazine derivatives, through efficient synthesis methods, have shown significant anticancer activity across various cancer cell lines, underscoring the therapeutic relevance of compounds related to 1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone in oncology (Kumar et al., 2013).

Antimicrobial and Antifungal Activity : Sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-B]pyridazine moiety have been synthesized and evaluated for their antimicrobial efficacy against a spectrum of bacteria and fungi, highlighting the compound's potential in developing new antimicrobial agents (Bhatt et al., 2016).

Chemical Synthesis and Characterization

Efficient Synthesis Methods : Studies have reported on the efficient synthesis of piperazine-2,6-dione and derivatives thereof, illustrating the chemical versatility and the potential for generating structurally diverse molecules for further biological evaluation (Hannachi et al., 2004).

Novel Derivatives with Expected Biological Activity : Innovative approaches have led to the synthesis of novel indolylpyridazinone derivatives, aiming at exploring their biological activity and expanding the chemical space of pyridazinone-related compounds for therapeutic uses (Abubshait, 2007).

Mecanismo De Acción

While the specific mechanism of action for “1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone” is not available, similar compounds have shown promising results in various fields. For instance, several substituted 2-aminothiazole derivatives exhibited antimycobacterial activity against Mycobacterium tuberculosis, H 37 Rv, with minimum inhibitory concentration (MIC) values of 6.25–12.50 μM .

Propiedades

IUPAC Name |

1-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-12-5-6-17-15(11-12)18-14-3-4-16(20-19-14)22-9-7-21(8-10-22)13(2)23/h3-6,11H,7-10H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIKUEWRLLZRSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2535395.png)

![4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2535398.png)

![2-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2535406.png)

![7-(1,3-benzodioxol-5-ylcarbonyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2535409.png)